2,5-Norbornadiene

概要

説明

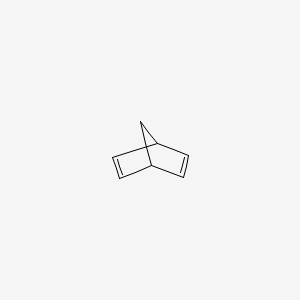

2,5-Norbornadiene, also known as bicyclo[2.2.1]hepta-2,5-diene, is an organic compound and a bicyclic hydrocarbon with the molecular formula C₇H₈ . It is of significant interest in the field of chemistry due to its unique structural properties and high reactivity. This compound is particularly notable for its role as a metal-binding ligand, which makes it valuable in homogeneous catalysis .

準備方法

Synthetic Routes and Reaction Conditions: 2,5-Norbornadiene can be synthesized through a Diels-Alder reaction between cyclopentadiene and acetylene . This reaction typically occurs at temperatures ranging from 325°C to 435°C and pressures between 1 to 6 atmospheres . The optimal conditions for this process include a temperature of 340°C and a pressure of 13 atmospheres, yielding approximately 65% of this compound based on the cyclopentadiene that reacts .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow system without the use of a phlegmatizer. This method involves the condensation of cyclopentadiene with acetylene at controlled temperatures and pressures to achieve high yields .

化学反応の分析

Reactivity with Oxidizing and Reducing Agents

2,5-Norbornadiene exhibits vigorous reactions with strong oxidizing agents, leading to exothermic processes such as combustion or decomposition. Conversely, it reacts with reducing agents to release hydrogen gas . These properties necessitate stabilization with inhibitors like BHT during storage.

| Reaction Type | Example | Outcome |

|---|---|---|

| Oxidation | Reaction with NO₂ | Forms explosive adducts at low temperatures . |

| Reduction | Hydrogenation | Produces norbornane derivatives under catalytic conditions . |

Polymerization Reactions

In the presence of acidic catalysts or initiators, NBD undergoes exothermic addition polymerization. This reactivity is harnessed in industrial applications but requires careful temperature control to prevent runaway reactions .

Key Factors Influencing Polymerization:

-

Catalysts : Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃).

-

Temperature : Elevated temperatures accelerate chain propagation .

Diels-Alder Reactions

NBD serves as a dienophile in [4+2] cycloadditions, forming bicyclic adducts. For example:

-

Reaction with cyclopentadiene yields tetracyclic structures .

-

Functionalized derivatives are synthesized using nitrile oxides, enabling access to fluorinated isoxazolines .

Table 1: Cycloaddition Conditions and Yields

| Electrophile | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| TCNE | Grubbs II | 87 | |

| PTAD | HG-1 | 75 |

Ring-Opening Metathesis (ROM) and Cross-Metathesis (CM)

NBD’s strained ring system allows efficient ROM/CM transformations. For instance:

-

ROM : Using Grubbs catalysts, NBD derivatives convert to alkenylated cyclopentanes .

-

CM : Reacts with fluorinated alkenes (e.g., CF₃CH=CH₂) to form functionalized scaffolds .

Optimized Conditions for CM:

Photochemical Isomerization to Quadricyclane

Upon UV irradiation, NBD undergoes a [2+2] cycloaddition to form quadricyclane (QC), storing ~0.97 MJ/kg of energy. Key findings from computational studies include:

-

Quantum Yield : 10% for NBD → QC; 43% for dimethyl dicyano-NBD .

-

Lifetimes : S₂ state of NBD decays in 62 fs, while QC reverts thermally over millennia .

Energy Storage Mechanism:

Functionalization via Bromination and Lithiation

NBD undergoes sequential C–H functionalization in flow reactors:

-

Bromination : Using NBS (N-bromosuccinimide) at 0°C to yield 2-bromo-NBD .

-

Lithiation : Treatment with LTMP (lithium tetramethylpiperidide) followed by electrophilic quenching (e.g., Bu₃SnCl) produces tin-bearing derivatives .

Table 2: Flow Synthesis Parameters

| Step | Reagent | Temperature (°C) | Time (min) |

|---|---|---|---|

| Bromination | NBS | 0 | 1.5 |

| Lithiation | LTMP | -78 | 1.0 |

科学的研究の応用

Polymer Chemistry

Radical Polymerization

2,5-Norbornadiene is utilized in radical polymerization processes due to its rigid multicyclic structure. Research indicates that NBD can be polymerized with various functional groups, leading to materials with distinct properties. For instance, a study demonstrated the radical polymerization of NBD derivatives containing ester groups, resulting in polymers with a saturated nortricyclene framework and unique structural characteristics .

Copolymers

NBD is also employed in copolymerization reactions. A notable study investigated the copolymerization of 1-hexene with NBD using metallocene catalysts. The results showed that varying the catalyst type significantly influenced the copolymer's properties, offering potential for tailored material applications .

Hydrosilylation

The selective hydrosilylation of NBD has been explored as a method to synthesize silicon-substituted compounds. This process allows for the formation of exo-norbornenes with organosilicon substituents in a single step, showcasing NBD's versatility in synthetic organic chemistry .

Plant Hormone Research

Ethylene Inhibition

this compound acts as a reversible inhibitor of ethylene, a critical plant hormone involved in growth and development. Studies have shown that NBD can shift dose-response curves for ethylene action, suggesting its potential use in controlling plant responses to environmental stimuli. For example, it has been demonstrated that NBD can enhance internodal elongation in rice by modulating ethylene's effects .

Hormonal Interactions

Research indicates that NBD influences the interaction between ethylene and other hormones like gibberellic acid (GA). In experiments, NBD treatment resulted in increased growth responses at specific GA concentrations while inhibiting ethylene's effects at higher concentrations. This highlights NBD's role as a tool for manipulating hormonal balances in plants .

Materials Science

Spectroscopic Applications

The ro-vibrational spectroscopy of this compound has been investigated to enhance understanding of its molecular vibrations. Such studies provide insights into its physical properties and potential applications in materials science .

Biphasic Reaction Systems

Recent studies have explored the hydroformylation of NBD in biphasic systems, revealing the role of cationic surfactants in improving reaction efficiency. This application underscores the compound's relevance in developing novel chemical processes for industrial applications .

Data Summary

作用機序

2,5-Norbornadiene exerts its effects through various mechanisms:

類似化合物との比較

Norbornane: A saturated compound with the same carbon skeleton.

Norbornene: A compound with the same carbon skeleton but with one less double bond.

Uniqueness: 2,5-Norbornadiene is unique due to its high reactivity and distinctive structural property of being a diene that cannot isomerize into anti-Bredt alkenes . This makes it particularly valuable in various chemical reactions and applications.

生物活性

2,5-Norbornadiene (NBD) is a bicyclic compound that has garnered attention due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its role as a reversible inhibitor of ethylene action in plants, its potential applications in agriculture, and its interactions with various biological systems.

Ethylene Inhibition and Plant Growth Regulation

One of the most significant biological activities of this compound is its function as a competitive inhibitor of ethylene, a vital plant hormone involved in growth and developmental processes. Research indicates that NBD modifies the dose-response curves for ethylene-treated plant sections, effectively shifting them to higher concentrations. This shift demonstrates NBD's ability to inhibit ethylene action, which is crucial for regulating plant responses to environmental stressors such as flooding.

Case Study: Deepwater Rice

A study on Oryza sativa (deepwater rice) illustrates NBD's role in plant growth regulation. The application of NBD to ethylene-treated stem sections resulted in enhanced internodal elongation and increased adventitious root formation while inhibiting leaf growth. These findings suggest that NBD can modulate the effects of ethylene by altering the endogenous levels of gibberellic acid (GA3), another plant hormone that promotes growth. Specifically, NBD treatment led to increased growth at intermediate GA3 concentrations and enhanced ethylene production in GA3-treated sections, indicating complex hormonal interactions mediated by NBD .

Mechanistic Insights

The mechanism by which this compound exerts its inhibitory effects involves competitive binding to ethylene receptors, thereby preventing ethylene from eliciting its physiological responses. This competitive inhibition allows for better control over plant growth under varying environmental conditions. The research suggests that the interplay between ethylene and gibberellins is crucial for understanding how plants adapt to stress .

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Ethylene Inhibition | Acts as a reversible inhibitor of ethylene action in plants. |

| Growth Promotion | Enhances internodal elongation and adventitious root formation in rice. |

| Hormonal Interaction | Modulates endogenous levels of gibberellic acid and ethylene production. |

Applications in Agriculture

Given its role as an ethylene inhibitor, this compound holds potential applications in agriculture, particularly in improving crop resilience to flooding and other stress conditions. By manipulating ethylene signaling pathways, farmers could enhance crop yields and reduce losses associated with adverse environmental factors.

Polymerization Studies

Beyond its biological activity, this compound has been studied for its polymerization properties. It can undergo radical polymerization to form various polymer structures, which may have implications for material science and engineering . However, this aspect is secondary to its biological relevance.

特性

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYNFBVQFBRSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27859-77-4 | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27859-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1059523 | |

| Record name | 2,5-Norbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes., Liquid, Liquid with a foul odor; [Merck Index] Colorless liquid; [CAMEO] | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Norbornadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

-6 °F (NFPA, 2010) | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

25.5 [mmHg] | |

| Record name | 2,5-Norbornadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-46-0, 16422-76-7 | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Norbornadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Norbornadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Norbornadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Norbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10-trinorborna-2,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-NORBORNADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9ZTQ75ZUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While NBD is not traditionally considered a drug with specific biological targets, research shows it acts as a competitive inhibitor of ethylene action in various plant systems. [, , , , , ]. This inhibition occurs because NBD competes with ethylene for binding sites, likely at the receptor level, interfering with ethylene-mediated responses like fruit ripening, flower senescence, and growth regulation in plants [, , , , , ].

A:

- Spectroscopic data: Structural details, including bond lengths and angles, have been investigated using techniques like X-ray crystallography []. For specific spectroscopic data, please refer to individual research articles concerning the desired analysis (e.g., NMR, IR).

A: NBD is compatible with various organic solvents and has been successfully incorporated into polymers containing pendant functional groups [, , , ]. Its stability varies depending on the conditions and presence of catalysts. For instance, quadricyclane (QC) groups, formed from NBD via photoirradiation, show enhanced storage stability in polymer films without catalysts compared to solutions with catalysts [].

A: Density functional theory (DFT) calculations have been employed to understand the mechanism of NBD transformation to an alkylidene within Group 6 organometallic complexes, a crucial step in spontaneous ROMP []. These simulations provide insights into potential intermediates, transition states, and energy barriers involved in the reaction pathway.

A: Modifying NBD’s structure, like introducing electron-donating or withdrawing groups, influences its reactivity in reactions such as Diels-Alder cycloadditions [, , ]. For instance, electron-withdrawing groups on α-pyrones enhance their reactivity towards bis(trimethyltin)acetylene in Diels-Alder reactions []. Similarly, introducing substituents at the 2 and 5 positions of the NBD framework affects its catalytic activity and enantioselectivity in rhodium-catalyzed asymmetric addition reactions [].

ANone: While specific formulation strategies are not discussed in the provided research, NBD’s incorporation into polymers suggests its potential for developing materials with tailored properties. The stability of NBD and its derivatives is context-dependent.

A: Depending on the application, alternatives to NBD exist. For example, in ROMP, other strained cyclic olefins like norbornene can be polymerized using similar catalytic systems []. The choice of alternative depends on the desired polymer properties and reaction conditions.

ANone: Various research tools and techniques are employed in the study of NBD, including:

- Spectroscopy: NMR, IR, and UV-Vis spectroscopy for structural characterization and monitoring reactions [, ].

- X-ray crystallography: Determining the three-dimensional structure of NBD complexes [, ].

- Computational chemistry: DFT calculations to explore reaction mechanisms and predict properties [].

ANone: While a detailed historical account is not provided, the research highlights NBD’s evolving role in various fields:

- Early research: Focused on understanding NBD's unique reactivity in cycloadditions and its use as a ligand in organometallic chemistry [, , , ].

- Recent advancements: Explore NBD's applications in polymer chemistry, particularly in ROMP for synthesizing functional polymers [, , , ].

ANone: NBD research showcases a high degree of interdisciplinarity, drawing from:

- Organic chemistry: Synthesis of NBD derivatives and understanding their reactivity [, , , ].

- Inorganic chemistry: Designing and synthesizing transition-metal complexes with NBD as a ligand [, , , ].

- Polymer chemistry: Utilizing NBD in polymerization reactions like ROMP to develop novel materials [, , , ].

- Computational chemistry: Employing computational methods to study reaction mechanisms and predict properties of NBD and its derivatives [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。